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Compound of Interest

Compound Name: 2,4-Dibromo-5-fluoroiodobenzene

Cat. No.: B1418035 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,4-Dibromo-5-fluoroiodobenzene is a highly functionalized aromatic compound with

significant potential as a building block in medicinal chemistry and materials science. Its unique

substitution pattern, featuring three different halogen atoms, offers multiple reactive sites for

selective chemical modifications, such as cross-coupling reactions. This guide provides an in-

depth analysis of the expected spectroscopic data for this compound, offering a predictive yet

robust framework for its characterization. Due to the limited availability of public domain spectra

for this specific molecule, the data presented herein is a synthesis of established spectroscopic

principles and comparative analysis with structurally related compounds.

This document will delve into the anticipated ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry,

and Infrared (IR) Spectroscopy data for 2,4-Dibromo-5-fluoroiodobenzene. Each section will

not only present the predicted spectral features but also elucidate the underlying principles that

govern these characteristics, providing a comprehensive understanding for researchers in the

field.

Molecular Structure and Key Features
The structure of 2,4-Dibromo-5-fluoroiodobenzene (C₆H₂Br₂FI) is foundational to

understanding its spectroscopic signature. The benzene ring is substituted with two bromine

atoms, one fluorine atom, and one iodine atom, leaving two hydrogen atoms. The relative
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positions of these substituents are crucial for interpreting the resulting spectra, particularly the

coupling patterns in NMR spectroscopy.

Caption: Numbering scheme for 2,4-Dibromo-5-fluoroiodobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules

in solution. For 2,4-Dibromo-5-fluoroiodobenzene, ¹H, ¹³C, and ¹⁹F NMR will provide

complementary and definitive information.

¹H NMR Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃):

Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling
Constants (J, Hz)

Assignment

~ 7.8 - 8.0
Doublet of doublets

(dd)
~ 8.5, 2.0 H-6

~ 7.4 - 7.6
Doublet of doublets

(dd)
~ 8.5, 5.0 H-3

Interpretation and Rationale:

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region,

corresponding to the two non-equivalent protons.

H-6: This proton is flanked by the iodine at C-1 and a bromine at C-5. The large iodine atom

will exert a significant deshielding effect, shifting this proton downfield. It will be split into a

doublet by the adjacent H-3 (³JHH ≈ 8.5 Hz) and further split into a doublet by the fluorine at

C-5 (⁴JHF ≈ 2.0 Hz), resulting in a doublet of doublets.

H-3: This proton is situated between a bromine at C-2 and a bromine at C-4. It will be split

into a doublet by the adjacent H-6 (³JHH ≈ 8.5 Hz) and a doublet by the fluorine at C-5 (³JHF

≈ 5.0 Hz), also appearing as a doublet of doublets.
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¹H NMR Acquisition Workflow

Dissolve ~10 mg in 0.5 mL CDCl₃ Transfer to 5 mm NMR tube Tune and shim on a 500 MHz spectrometer Acquire ¹H spectrum Fourier transform, phase, and baseline correct Integrate signals and analyze coupling

Mass Spectrometry (EI) Workflow

Dissolve small amount in volatile solvent (e.g., CH₂Cl₂) Introduce sample into the ion source Electron Ionization (70 eV) Mass analysis (e.g., Quadrupole or TOF) Detect ions and generate mass spectrum
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To cite this document: BenchChem. [Spectroscopic Characterization of 2,4-Dibromo-5-
fluoroiodobenzene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1418035#spectroscopic-data-for-2-4-dibromo-5-
fluoroiodobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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